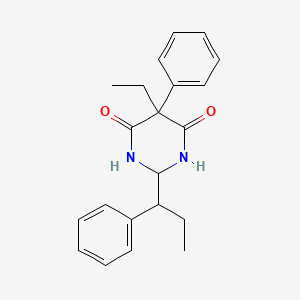

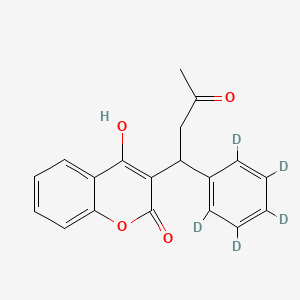

Primidone Impurity F

説明

Primidone Impurity F is a compound of the anticonvulsant drug primidone, an analogue of phenobarbital, used in the treatment of epilepsy and other seizure-related disorders. This compound is an impurity of primidone, and is generated during the synthesis of the drug. This compound has been studied for its potential roles in the mechanism of action of primidone, as well as its biochemical and physiological effects.

科学的研究の応用

Analytical Methods and Detection Techniques

Comparative Analysis of Determination Methods : A study by Xu Fei (2012) provides a comparative analysis of determination methods for primidone and its related substances, including Impurity F, between the Pharmacopoeia versions EP7.0 and USP34. This research highlights the sensitivity and effectiveness of these methods in identifying and quantifying primidone impurities, establishing a foundational approach for analytical chemists and pharmacologists in the quality control of pharmaceuticals (Xu Fei, 2012).

Advanced Oxidation Processes : Figueredo et al. (2019) explored ozone-based advanced oxidation processes (AOPs) for the removal of primidone, including its impurities, in water using simulated solar radiation. This study underscores the potential environmental impact of pharmaceutical impurities and the effectiveness of advanced treatment processes in mitigating these impacts, offering insights into sustainable pharmaceutical waste management strategies (Figueredo et al., 2019).

Degradation and Environmental Impact

Radiation-Induced Degradation : Liu et al. (2015) investigated the degradation of primidone in aqueous solution through electron beam irradiation, providing critical data on the decomposition rates and pathways of primidone and its impurities. This research is vital for understanding the environmental fate of pharmaceutical compounds and developing methods to reduce their persistence in water bodies (Liu et al., 2015).

Photocatalytic Ozonation : A study conducted by Checa et al. (2019) on graphene oxide/titania photocatalytic ozonation presents a novel approach to the mineralization of primidone, including its impurities, in water under visible LED light. This research contributes to the development of efficient and environmentally friendly methods for water treatment, highlighting the potential for broad application in removing pharmaceutical impurities from the water cycle (Checa et al., 2019).

Molecular Studies and Spectroscopic Analysis

Quantum Chemical and Spectroscopic Investigations : Arjunan et al. (2013) performed a detailed quantum chemical and spectroscopic analysis of primidone, offering insights into the molecular structure and behavior of primidone and its impurities. This foundational research aids in the deeper understanding of the chemical properties of pharmaceuticals, facilitating the development of new drugs and the improvement of existing ones (Arjunan et al., 2013).

Supercritical Antisolvent Precipitation : Research by Hung-hsin Chen and Chie-Shaan Su (2016) on recrystallizing primidone through supercritical antisolvent precipitation presents a novel method for the purification and formulation of pharmaceutical compounds, including the selective removal of impurities. This technique offers potential improvements in drug purity and performance, emphasizing the importance of advanced manufacturing processes in pharmaceutical development (Hung-hsin Chen & Chie-Shaan Su, 2016).

作用機序

Target of Action

It’s known that primidone, the parent compound, and its metabolites, phenobarbital and phenylethylmalonamide (pema), are active anticonvulsants .

Mode of Action

Primidone alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing, which may be responsible for its effect on convulsions and essential tremor .

Biochemical Pathways

Primidone and its metabolites are known to alter transmembrane sodium and calcium channel transport .

Pharmacokinetics

Primidone, the parent compound, is rapidly absorbed from the gastrointestinal tract with a bioavailability of >90% . Its volume of distribution is 0.5–0.8 L/kg, and plasma protein binding is 10% . Primidone is extensively metabolized in the liver to form two primary metabolites, phenobarbital and PEMA .

Result of Action

Primidone and its metabolites are known to reduce the frequency of nerve firing, which may be responsible for its effect on convulsions and essential tremor .

生化学分析

Cellular Effects

It’s parent compound, Primidone, is known to have anticonvulsant activity .

Molecular Mechanism

Primidone, the parent compound, acts through interactions with voltage-gated sodium channels that inhibit high-frequency repetitive firing of action potentials .

Metabolic Pathways

Primidone, the parent compound, is known to be metabolized by the cytochrome P450 (CYPs) isoenzymes .

特性

IUPAC Name |

5-ethyl-5-phenyl-2-(1-phenylpropyl)-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-17(15-11-7-5-8-12-15)18-22-19(24)21(4-2,20(25)23-18)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUABHNGDCDXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1NC(=O)C(C(=O)N1)(CC)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661965 | |

| Record name | 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189504-46-8 | |

| Record name | Phenylpropylprimidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189504468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLPROPYLPRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQS5J8A5GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)

![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)